Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate
Overview
Description
Organic compounds are usually described by their molecular formula, structure, and other identifiers such as CAS number, InChI key, and SMILES string. They may also be associated with certain functional groups that can indicate reactivity .
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
Synthetic Methodologies and Applications
Synthetic Intermediates
Compounds similar to Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate often serve as key intermediates in the synthesis of complex molecules. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate for manufacturing flurbiprofen, highlighting the role of such compounds in the synthesis of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).
Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, including derivatives of nitrobenzene, demonstrates the importance of specific functional groups in protecting sensitive sites during chemical reactions, paving the way for complex synthetic applications (Amit et al., 1974).
Pharmaceutical Applications
- Proton Pump Inhibitors Synthesis: Novel methods for the synthesis of omeprazole, a proton pump inhibitor, showcase the utility of certain methoxy and nitrobenzene derivatives in developing medications for treating conditions like acid reflux (Saini et al., 2019).
Environmental Science and Analytical Chemistry
- Analytical Methods for Parabens: Research on the detection and analysis of parabens, which share some structural similarities with the compound , underscores the significance of analytical chemistry in assessing the environmental and health impacts of various chemicals (J.B.N et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 5-methoxy-3-nitro-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-12-8-13(16(18)22-2)15(14(9-12)17(19)20)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQDBQMZRBQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677776 | |
Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-98-8 | |
Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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